6-Phenyl-5-piperidino-3-pyridazinethiol
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Overview
Description
6-Phenyl-5-piperidino-3-pyridazinethiol is a heterocyclic compound that contains a pyridazine ring substituted with a phenyl group at position 6, a piperidino group at position 5, and a thiol group at position 3.
Scientific Research Applications
6-Phenyl-5-piperidino-3-pyridazinethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-piperidino-3-pyridazinethiol typically involves the reaction of appropriate pyridazine derivatives with phenyl and piperidino substituents.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-piperidino-3-pyridazinethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl and piperidino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or piperidino rings .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-pyridazinethiol: Lacks the piperidino group, which may affect its biological activity.
5-Piperidino-3-pyridazinethiol: Lacks the phenyl group, which may influence its chemical reactivity.
6-Phenyl-5-piperidino-3-pyridazinone: Contains a carbonyl group instead of a thiol group, leading to different chemical properties
Uniqueness
6-Phenyl-5-piperidino-3-pyridazinethiol is unique due to the presence of both phenyl and piperidino groups, which contribute to its distinct chemical and biological properties. The combination of these groups with the pyridazine ring and thiol functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-phenyl-4-piperidin-1-yl-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-14-11-13(18-9-5-2-6-10-18)15(17-16-14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYYXHIESMNAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=S)NN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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